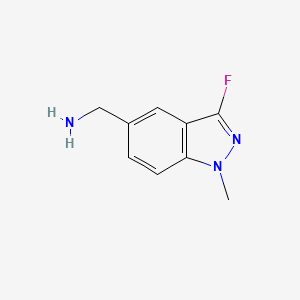
3-Fluoro-1-methyl-1H-indazole-5-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-1-methylindazol-5-yl)methanamine is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a methyl group on the indazole ring enhances the compound’s chemical properties, making it a valuable target for research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-1-methylindazol-5-yl)methanamine typically involves multi-step reactions starting from commercially available precursors One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indazole core
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.
化学反応の分析
Types of Reactions: 1-(3-Fluoro-1-methylindazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
1-(3-Fluoro-1-methylindazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for targeting specific diseases such as cancer and neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-fluoro-1-methylindazol-5-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The methyl group further modulates its pharmacokinetic properties, improving its stability and bioavailability.
類似化合物との比較
- 1-(3-Fluoro-1H-indazol-5-yl)methanamine
- 1-(3-Chloro-1-methylindazol-5-yl)methanamine
- 1-(3-Bromo-1-methylindazol-5-yl)methanamine
Comparison: Compared to its analogs, 1-(3-fluoro-1-methylindazol-5-yl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other applications.
特性
分子式 |
C9H10FN3 |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
(3-fluoro-1-methylindazol-5-yl)methanamine |
InChI |
InChI=1S/C9H10FN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,5,11H2,1H3 |
InChIキー |
MPJUCIXGDYOGDW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)CN)C(=N1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


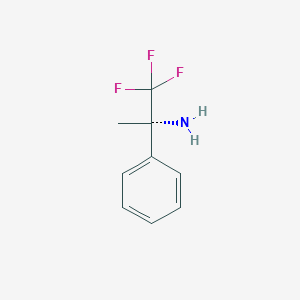

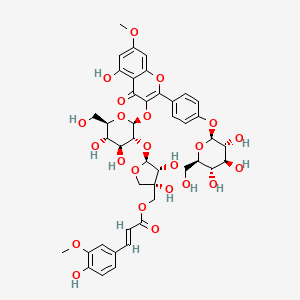
![Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13909592.png)
![[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol](/img/structure/B13909596.png)
![6-Sulfanylidene-4-(trifluoromethyl)-5,6-dihydro[2,3'-bipyridine]-5-carbonitrile](/img/structure/B13909602.png)
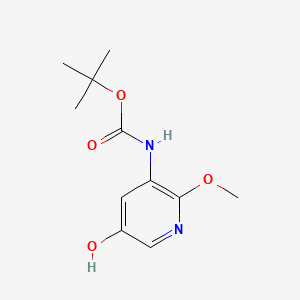
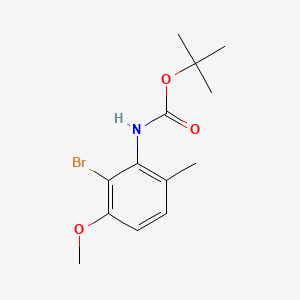
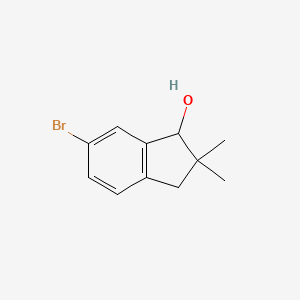
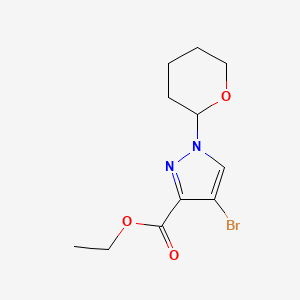
![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
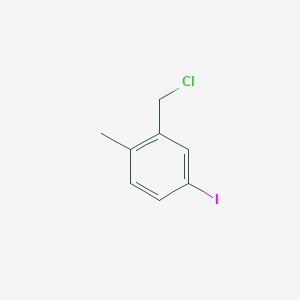
![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)
![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)
